Siamenoside I

Description

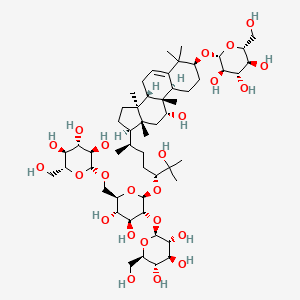

Structure

2D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-[(3R,6R)-2-hydroxy-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H92O24/c1-22(23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)39(64)35(60)27(19-56)73-47)9-13-33(51(4,5)70)77-49-45(78-48-44(69)40(65)36(61)28(20-57)74-48)41(66)37(62)29(75-49)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3/t22-,23-,25-,26-,27-,28-,29-,30+,31-,32+,33-,34-,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46-,47+,48+,49+,52+,53-,54+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIPREFALCDWRQ-UYQGGQRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)CO)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H92O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1125.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126105-12-2 | |

| Record name | Siamenoside I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126105-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Siamenoside I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126105122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SIAMENOSIDE I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L34LUJ2UPB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Bioengineering of Siamenoside I

Enzymatic Biotransformation Pathways of Mogrosides Leading to Siamenoside I

The bioconversion of precursor mogrosides, particularly Mogroside V, is a primary strategy for obtaining this compound. nih.govhep.com.cn This process relies on the selective hydrolysis of specific glucose moieties, a task for which enzymatic methods are exceptionally well-suited due to their high selectivity, which circumvents the challenges of traditional chemical hydrolysis. nih.gov

Role of Glycoside Hydrolases and Glucosidases in Mogroside Conversion

Glycoside hydrolases (GHs), specifically β-glucosidases, are the key enzymes driving the transformation of mogrosides. nih.govnih.gov These enzymes catalyze the cleavage of β-glycosidic bonds, effectively removing glucose units from the mogrol (B2503665) core. nih.gov For instance, β-glucosidase can hydrolyze Mogroside V into intermediate products like this compound and Mogroside IV, which can be further hydrolyzed to Mogroside IIIE. nih.govresearchgate.net

The source of these enzymes is diverse, with yeasts and fungal endophytes being prominent examples. nih.gov Fungal endophytes, in particular, are considered an untapped resource of glycoside hydrolase biocatalysts. hep.com.cn Studies have shown that various fungal strains possess the ability to transform Mogroside V into a range of other mogrosides, including this compound. nih.govhep.com.cn The β-glucosidase activity within these microorganisms is a key parameter for optimizing the bioconversion process. nih.gov For example, the Exg1 enzyme from Saccharomyces cerevisiae has been identified as a major enzyme in the initiation of Mogroside V conversion. acs.orgacs.org

Targeted Preparation of this compound from Precursor Mogrosides

The targeted preparation of this compound hinges on the regioselectivity of the enzymes used. The goal is to selectively hydrolyze the β-1,6-glucosidic bond of Mogroside V. acs.org However, achieving high selectivity can be challenging, as some enzymes may hydrolyze other glycosidic bonds, leading to a mixture of products. acs.org

Recent research has identified specific microorganisms and their enzymes that show high selectivity for this compound production. For example, the yeast Dekkera bruxellensis has been used to hydrolyze Mogroside V to produce a fermentation product containing a significant percentage of this compound. researchgate.net Similarly, certain fungal endophytes, such as Muyocopron sp. A5, have demonstrated the ability to selectively convert Mogroside V into this compound during the early stages of fermentation. nih.gov Immobilized enzyme systems are also being developed to facilitate the continuous production of this compound in industrial applications. mdpi.comnih.gov

Microbial Bioconversion Strategies for this compound Production

Microbial fermentation offers a promising and sustainable alternative to chemical synthesis for producing this compound. nih.gov Various microorganisms, including yeasts and fungi, have been screened for their ability to convert Mogroside V into this compound. nih.govresearchgate.net

Fungal endophytes isolated from the host plant Siraitia grosvenorii have shown significant potential. nih.govnih.gov In one study, 20 fungal strains were screened, with 30% exhibiting the ability to transform Mogroside V. nih.gov Among these, Muyocopron sp. A5 was particularly effective, selectively producing 4.88 g/L of this compound from 7.5 g/L of Mogroside V after 36 hours of fermentation under optimized conditions. nih.govhep.com.cn The biotransformation pathways in endophytic fungi can be diverse, leading to various mogroside products. researchgate.net

Yeast, such as Saccharomyces cerevisiae and Dekkera bruxellensis, have also been employed for this bioconversion. researchgate.net Research has shown that yeasts can produce this compound and Mogroside IIIE as the main products from Mogroside V. nih.gov

Engineered Biosynthesis Approaches for this compound

To overcome the limitations of natural enzymatic processes, researchers have turned to metabolic and enzyme engineering. acs.orgnih.gov One notable approach involves the engineering of a UDP-glycosyltransferase (UGT) for the specific monoglucosylation of Mogroside IIIE to produce this compound. acs.orgnih.govfigshare.com

In a significant study, the UGT94-289-2 from S. grosvenorii was engineered to create an improved biocatalyst, UGT-M2. acs.orgnih.govfigshare.com This engineered enzyme exhibited enhanced activity for the desired conversion. Subsequently, an engineered Escherichia coli cell was constructed, combining the UGT-M2 with a UDP-glucose regeneration system. acs.orgnih.gov This whole-cell biocatalyst approach circumvents the need for expensive exogenous UDP-glucose, making the process more economically viable. acs.orgacs.org

Furthermore, synthetic biology strategies are being explored to assemble multiple mogroside synthase genes in a plant chassis like Nicotiana benthamiana or Arabidopsis thaliana to produce various mogrosides, including this compound. nih.gov

Scale-Up and Industrial Production Research of this compound

The transition from laboratory-scale experiments to industrial production is a critical focus of current research. nih.govresearchgate.net Efforts are underway to develop cost-effective and efficient large-scale production methods for this compound. nih.gov

One promising strategy involves the use of immobilized enzymes in continuous bioreactors. mdpi.comnih.gov This approach allows for the reuse of the enzyme, reducing costs and improving stability. For instance, β-glucosidase has been immobilized on glass microspheres and used in a packed-bed reactor to continuously produce this compound from Siraitia grosvenorii extract. mdpi.comnih.gov

Metabolism and Disposition of Siamenoside I in Biological Systems

In Vivo Metabolic Pathways of Siamenoside I

The biotransformation of this compound in vivo is characterized by several major metabolic pathways. These reactions modify the parent structure of this compound, leading to a wide array of metabolites. The primary metabolic reactions observed in rats include deglycosylation, hydroxylation, dehydrogenation, deoxygenation, isomerization, and glycosylation. nih.govnih.gov

Deglycosylation is a primary metabolic pathway for this compound, involving the sequential removal of glucose units from the parent molecule. This process is often initiated by digestive enzymes and intestinal microflora. mtroyal.ca The hydrolysis of the glycosidic bonds leads to the formation of various secondary glycosides and ultimately the aglycone, mogrol (B2503665). nih.govsemanticscholar.org Among the identified metabolites, several are products of deglycosylation, including mogroside IVE, mogroside III, mogroside IIIE, mogroside IIIA1, mogroside IIE, mogroside IIA2, and mogrol itself. semanticscholar.org This stepwise loss of sugar moieties is a critical step in the metabolism of mogrosides.

Hydroxylation, the addition of hydroxyl (-OH) groups to the molecular structure, is another significant metabolic pathway for this compound. nih.govnih.gov This reaction increases the polarity of the compound, generally facilitating its excretion. The metabolic profiling of this compound in rats has identified numerous hydroxylated metabolites. nih.gov This process can occur at various positions on the triterpenoid (B12794562) backbone, contributing to the diversity of metabolites observed. nih.govnih.gov

Metabolic studies have confirmed that this compound undergoes both dehydrogenation and deoxygenation reactions. nih.govnih.gov Dehydrogenation involves the removal of hydrogen atoms, often resulting in the formation of a double bond or a ketone group, such as in the case of 11-oxomogroside IIE. semanticscholar.org Deoxygenation is the removal of an oxygen atom. These oxidative and reductive processes further contribute to the structural modification of this compound and its metabolites in vivo. nih.govnih.gov

Isomerization, the process by which a molecule is transformed into an isomer with a different arrangement of atoms, has been identified as a metabolic pathway for this compound. nih.govnih.gov Additionally, while deglycosylation is a major pathway, glycosylation reactions have also been observed. nih.govnih.gov Glycosylation involves the addition of carbohydrate moieties to the molecule, a process catalyzed by glycosyltransferases. mdpi.com This indicates that the metabolic process is not solely degradative and can also involve anabolic reactions.

Research into the metabolism of this compound has led to the discovery of novel metabolic reactions for the broader class of mogrosides. nih.govnih.gov Specifically, deoxygenation, pentahydroxylation (the addition of five hydroxyl groups), and didehydrogenation (the removal of two pairs of hydrogen atoms) have been identified as previously unreported metabolic pathways for mogrosides. nih.govsemanticscholar.orgnih.gov These findings expand the understanding of how these complex natural sweeteners are processed in biological systems.

Distribution of this compound and its Metabolites in Organ Systems

Following administration in rats, this compound and its 86 identified metabolites exhibit a specific pattern of distribution across various organ systems. nih.govnih.gov The majority of the compound and its metabolites are found in the intestine, stomach, kidney, and brain. nih.govsemanticscholar.orgnih.gov This distribution pattern suggests key sites of absorption, metabolism, and potential biological activity.

The metabolite mogroside IIIE was found to be the most widely distributed metabolite throughout the studied organs. nih.govsemanticscholar.orgnih.gov A detailed analysis revealed the presence of varying numbers of metabolites in different tissues. No metabolites were detected in muscle tissue. semanticscholar.org

The table below summarizes the number of metabolites detected in various organs.

| Organ | Number of Metabolites Detected |

| Intestine | 21 |

| Stomach | 19 |

| Brain | 14 |

| Kidneys | 13 |

| Liver | 7 |

| Spleen | 7 |

| Lungs | 3 |

| Heart | 2 |

| Muscles | 0 |

Data sourced from a study on the distribution of this compound metabolites in rats. semanticscholar.org

This distribution data provides valuable information on the disposition of this compound, indicating that while some metabolites have widespread distribution, others may be concentrated in specific organs. nih.gov

Tissue Distribution Profiling (e.g., Intestine, Stomach, Kidney, Brain)

Following administration in rat models, this compound and its resulting metabolites are found to be distributed throughout various organs. The primary sites of distribution include the intestine, stomach, kidney, and brain mdpi.comnih.govsemanticscholar.orgnih.gov. A detailed investigation using high-performance liquid chromatography-electrospray ionization-ion trap-time of flight-multistage mass spectrometry (HPLC-ESI-IT-TOF-MSn) revealed the extent of this distribution mdpi.comsemanticscholar.org.

A total of 86 metabolites of this compound were detected across different tissues, indicating extensive metabolic processing and widespread dissemination. The stomach and intestine showed the highest number of metabolites, with 21 and 19 detected, respectively. The kidneys and brain also showed significant accumulation, with 13 and 14 metabolites identified in each. In contrast, no metabolites were detected in muscle tissue mdpi.comsemanticscholar.org.

| Organ | Number of Metabolites Detected |

|---|---|

| Stomach | 21 |

| Intestine | 19 |

| Brain | 14 |

| Kidneys | 13 |

| Liver | 7 |

| Spleen | 7 |

| Lungs | 3 |

| Heart | 2 |

| Muscles | 0 |

Identification of Widely Distributed Bioactive Metabolites (e.g., Mogroside IIIE)

Among the metabolites, nine were unambiguously identified by comparison with reference compounds. These include key compounds such as Mogroside IIIE, Mogroside IVA, Mogroside III, and the aglycone Mogrol semanticscholar.org. The identification of these specific metabolites provides insight into the metabolic pathways and the potential forms of this compound that exert physiological effects in vivo nih.gov.

| Metabolite ID | Compound Name |

|---|---|

| M3 | Mogroside IVA |

| M4 | Mogroside IVE |

| M8 | Mogroside III |

| M9 | Mogroside IIIE |

| M10 | Mogroside IIIA1 |

| M15 | Mogroside IIE |

| M17 | Mogroside IIA2 |

| M20 | 11-oxomogroside IIE |

| M29 | Mogrol |

Pharmacokinetic Research and Disposition Studies of this compound

Pharmacokinetic research on this compound in rats has revealed that the compound undergoes extensive metabolism, which is a key aspect of its disposition nih.govsemanticscholar.orgnih.gov. The primary metabolic reactions include deglycosylation, hydroxylation, dehydrogenation, deoxygenation, isomerization, and glycosylation mdpi.comnih.govsemanticscholar.org. Among these, some novel metabolic reactions for mogrosides were identified, such as deoxygenation, pentahydroxylation, and didehydrogenation mdpi.comnih.govsemanticscholar.org.

The disposition of this compound is characterized by its transformation into a large number of metabolites (86 identified in rats) that are then distributed to various organs, with the highest concentrations found in the gastrointestinal tract (stomach and intestine) and key organs like the kidney and brain mdpi.comsemanticscholar.org. The majority of metabolites were detected in feces (83 metabolites), with a smaller number found in urine (19 metabolites) and only two in plasma mdpi.com. This excretion pattern suggests that after oral administration, this compound and its metabolites are primarily cleared through the fecal route.

Human Intestinal Microflora Biotransformation Studies Relevant to this compound

While direct studies on the biotransformation of this compound by human intestinal microflora are limited, research on related mogrosides provides significant insights. Mogrosides, as large triterpenoid saponins, are typically subject to metabolism by gut bacteria before absorption mdpi.comnih.gov. Studies on Mogroside V, another major mogroside, have identified 14 metabolites in a human intestinal bacteria incubation system, demonstrating the crucial role of microflora in its biotransformation nih.gov. The primary metabolic pathway is deglycosylation, where sugar moieties are cleaved from the mogrol core nih.gov.

Furthermore, research on the biotransformation of total saponins from Siraitia grosvenorii by human intestinal microbiota has shown that these compounds are extensively metabolized acs.org. This suggests that this compound is likely also transformed by gut bacteria, which would affect its bioavailability and the formation of bioactive metabolites. The biotransformation of similar compounds like ginsenosides by intestinal microflora into more readily absorbed, active metabolites is a well-established phenomenon that likely applies to this compound as well nih.gov.

Biological Activities and Pharmacological Mechanisms of Siamenoside I

Inhibitory Effects on Enzyme Activity

Siamenoside I has demonstrated notable inhibitory effects on specific enzymes, highlighting its potential therapeutic applications.

This compound exhibits a significant inhibitory effect on maltase, an enzyme crucial for the digestion of carbohydrates. Research has determined its half-maximal inhibitory concentration (IC50), indicating its potency in blocking maltase activity. This action suggests a potential role for this compound in modulating glucose metabolism. The inhibitory concentration of this compound against maltase has been quantified and compared with other related mogrosides, demonstrating its potent effect. researchgate.net

| Compound | IC50 Value (mM) |

|---|---|

| This compound | 10 |

| Mogroside IV | 12 |

| Mogroside V | 14 |

Anticancer and Chemopreventive Research

This compound has been investigated for its potential as a cancer chemopreventive agent, with studies indicating its involvement in various anticancer mechanisms. researchgate.net

A key indicator of potential chemopreventive activity is the ability to inhibit the induction of the Epstein-Barr virus early antigen (EBV-EA). This compound has been shown to inhibit the induction of EBV-EA activated by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells. researchgate.net This inhibitory action on EBV-EA suggests that this compound may interfere with the processes that lead to tumor promotion.

Further evidence of the chemopreventive potential of this compound comes from in vivo studies. It has been reported to inhibit two-stage carcinogenesis in the skin of mice. researchgate.net This model typically involves an initiation phase with a carcinogen like 7,12-dimethylbenz[a]anthracene (DMBA) followed by a promotion phase with an agent such as TPA. The ability of this compound to suppress tumor formation in this model underscores its potential to counteract carcinogenic processes. researchgate.net

While direct studies on this compound are emerging, the broader family of mogrosides, of which this compound is a key bioactive member, has been shown to influence cell proliferation and apoptosis. hydralongevity.com These compounds can contribute to the inhibition of tumor cell proliferation by arresting the cell cycle. hydralongevity.com Furthermore, they are implicated in promoting tumor cell apoptosis, or programmed cell death, by down-regulating anti-apoptotic proteins such as B-cell lymphoma-2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xl). hydralongevity.com

The anticancer effects of mogrosides, including this compound, are linked to their ability to modulate critical signaling pathways. hydralongevity.com One of the key pathways identified is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. hydralongevity.com Overactivation of STAT3 is common in many cancers and promotes tumor cell survival and proliferation. Mogrosides have been found to inhibit the excessive activation of STAT3, which in turn promotes tumor cell apoptosis. hydralongevity.com This inhibition can lead to the upregulation of cell cycle inhibitors like p21 and p27, causing cell cycle arrest and thereby contributing to the suppression of tumor growth. hydralongevity.com

Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Mogroside IV |

| Mogroside V |

| 12-O-tetradecanoylphorbol-13-acetate (TPA) |

| 7,12-dimethylbenz[a]anthracene (DMBA) |

Anti-tumor Potential of this compound Metabolites

This compound, a principal sweet-tasting triterpenoid (B12794562) glycoside from Siraitia grosvenorii, has demonstrated potential as a cancer chemopreventive agent. nih.gov This activity is attributed in part to its ability to inhibit the induction of the Epstein-Barr virus early antigen (EBV-EA) and to suppress two-stage carcinogenesis in murine models. nih.gov Upon ingestion, this compound undergoes extensive metabolism, leading to the formation of numerous metabolites, with Mogroside IIIE being the most widely distributed throughout the body. nih.govnih.gov Research has identified at least eight bioactive metabolites of this compound. nih.govnih.gov

The anti-tumor activities of mogrosides, the class of compounds to which this compound belongs, and their aglycone mogrol (B2503665), have been the subject of scientific investigation. Mogrol has been shown to inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner, including human leukemia K562 cells. nih.gov The mechanisms underlying these effects involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase. nih.gov Furthermore, mogrol can modulate signaling pathways critical for cancer cell survival and proliferation, such as by reducing the phosphorylation of ERK1/ERK2 and suppressing the levels of Bcl-2 and p-STAT3. nih.gov

Table 1: Investigated Anti-tumor Activities of Mogrol

| Cell Line | Investigated Effect | Key Molecular Targets |

|---|

Anti-inflammatory Research

This compound and its related mogrosides have been shown to possess significant anti-inflammatory properties. researchgate.net These compounds are being investigated for their potential therapeutic applications in inflammatory conditions. researchgate.net The anti-inflammatory actions of these triterpenoid glycosides are multifaceted, involving the modulation of key inflammatory mediators and signaling pathways. tandfonline.com

A key aspect of the anti-inflammatory effects of mogrosides lies in their ability to suppress the production of pro-inflammatory cytokines and enzymes. Research has demonstrated that these compounds can inhibit the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are pivotal cytokines in the inflammatory cascade. nih.govnih.gov

Furthermore, the activity of enzymes that synthesize inflammatory mediators is also targeted. Specifically, mogrosides have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.govnih.gov The inhibition of iNOS leads to a decrease in the production of nitric oxide, a key inflammatory molecule, while the suppression of COX-2 results in reduced synthesis of prostaglandins, which are central to the inflammatory response. nih.gov

Table 2: Effects of Related Ginsenosides on Pro-inflammatory Mediators in RAW 264.7 Macrophages

| Compound | Inhibited Mediator | Pathway |

|---|---|---|

| Ginsenoside Rh2-mix | iNOS, TNF-α, COX-2, IL-1β, IL-6 | NF-κB |

The anti-inflammatory properties of this compound and its related compounds are underpinned by their interaction with critical intracellular signaling pathways that regulate inflammation. One such pathway is the Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling cascade. Activation of the PI3K/AKT pathway is known to play a role in modulating inflammatory responses, and some natural compounds exert their anti-inflammatory effects through this pathway. researchgate.netnih.govnih.gov

Another crucial signaling axis in inflammation is the Toll-like receptor 4 (TLR4)/myeloid differentiation primary response 88 (MyD88)/mitogen-activated protein kinase (MAPK) pathway. TLR4 is a key receptor that recognizes pathogen-associated molecular patterns, such as lipopolysaccharide (LPS), triggering a downstream signaling cascade that leads to the activation of transcription factors like nuclear factor-kappa B (NF-κB) and the subsequent production of pro-inflammatory cytokines. nih.gove-century.us Mogroside IIIE, a metabolite of this compound, has been shown to prevent pulmonary fibrosis by modulating the TLR4/MyD88/NF-κB signaling pathway, thereby inhibiting inflammation. mdpi.com Similarly, other related compounds have demonstrated the ability to inhibit the activation of the TLR4-MyD88-MAPK signaling pathway, leading to a reduction in the inflammatory response. nih.gov

The anti-inflammatory potential of this compound and related mogrosides has been evaluated in various experimental models. In vitro studies frequently utilize murine macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory state. nih.govresearchgate.net In these models, treatment with related compounds has been shown to significantly decrease the production of inflammatory mediators like nitric oxide and pro-inflammatory cytokines. nih.govnih.gov

In vivo studies have employed models such as carrageenan-induced paw edema in rats to assess the anti-inflammatory effects of these compounds in a living organism. nih.govnih.gov In such models, the administration of compounds with anti-inflammatory properties leads to a reduction in swelling and other inflammatory markers. nih.gov These in vitro and in vivo studies provide crucial evidence for the anti-inflammatory efficacy of this class of compounds and help to elucidate their mechanisms of action. nih.govnih.govnih.gov

Antioxidant Research

A specific and important aspect of the antioxidant activity of mogrosides is their ability to inhibit the oxidation of low-density lipoprotein (LDL). researchgate.net The oxidative modification of LDL is a critical initiating event in the development of atherosclerosis. Extracts containing mogrosides have been shown to be effective in preventing this oxidative modification. researchgate.net In vitro studies have demonstrated that flavonoids, which are also found in the plant source of this compound, can prevent LDL oxidation in a concentration-dependent manner. nih.gov This protective effect is associated with the delay in the consumption of vitamin E, an endogenous antioxidant in LDL particles. nih.gov The inhibition of LDL oxidation is a key mechanism through which these compounds may exert their cardioprotective effects. researchgate.netnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Mogroside IIIE |

| Mogroside IV |

| Mogroside V |

| Mogrol |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Interleukin-1 beta (IL-1β) |

| Interleukin-6 (IL-6) |

| Inducible Nitric Oxide Synthase (iNOS) |

| Cyclooxygenase-2 (COX-2) |

| Nitric Oxide |

| Prostaglandins |

| Lipopolysaccharide (LPS) |

| Carrageenan |

| Low-Density Lipoprotein (LDL) |

| Vitamin E |

| Ginsenoside Rh2 |

Modulation of Oxidative Stress Biomarkers

This compound is a member of the mogroside family of compounds, which are known for their significant antioxidant properties. researchgate.netnih.gov Research into mogrosides demonstrates their capacity to modulate biomarkers associated with oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. mdpi.comnih.gov

Studies on mogrosides reveal a notable ability to scavenge ROS, thereby mitigating cellular damage. researchgate.net Specifically, Mogroside V, a structurally similar compound to this compound, has been shown to reduce the overproduction of ROS and is effective in addressing the oxidative modification of low-density lipoprotein (LDL). researchgate.netnih.gov The mechanism of this antioxidant activity is linked to the modulation of key enzymatic biomarkers. For instance, mogrosides can influence the activity of superoxide dismutase 2 (SOD2), a crucial mitochondrial antioxidant enzyme, helping to restore cellular redox balance. nih.govresearchgate.net By reducing ROS levels and bolstering enzymatic defenses, these compounds help to protect macromolecules like lipids, proteins, and nucleic acids from oxidative damage. mdpi.com

The table below summarizes the observed effects of mogrosides on key oxidative stress biomarkers.

| Biomarker Category | Specific Biomarker | Observed Effect of Mogrosides | Reference |

| Reactive Species | Reactive Oxygen Species (ROS) | Reduction in overproduction | researchgate.netnih.gov |

| Lipid Peroxidation | Low-Density Lipoprotein (LDL) | Inhibition of oxidative modification | researchgate.net |

| Antioxidant Enzymes | Superoxide Dismutase 2 (SOD2) | Alleviates molecular changes/supports function | nih.govresearchgate.net |

Neuroprotective Research

Emerging research has identified the neuroprotective potential of the mogroside family, including compounds like this compound. These natural glycosides have shown promise in preclinical models of neurodegenerative conditions, suggesting a capacity to protect neural tissues from damage and degeneration. researchgate.netnih.gov

Modulation of Neuronal Damage

Mogrosides have demonstrated a direct effect on mitigating neuronal damage and death. researchgate.netnih.gov In experimental models of Parkinson's disease, Mogroside V has been found to protect against neurotoxicity by enhancing the viability of neuronal cells and significantly inhibiting the loss of dopaminergic neurons in the substantia nigra, a key brain region affected by the disease. nih.govnih.gov

The mechanisms underlying this neuroprotection are multifaceted. A primary pathway involves the attenuation of mitochondrial dysfunction, which is a central factor in the pathogenesis of many neurodegenerative diseases. nih.govresearchgate.net Mogroside V has been shown to reduce the overproduction of ROS within neurons, recover mitochondrial membrane potential, and increase the production of adenosine triphosphate (ATP), thereby preventing the initiation of the intrinsic mitochondrial apoptotic pathway. nih.gov Furthermore, studies indicate that certain mogrosides can inhibit neuronal damage by actively promoting neurite outgrowth and suppressing cell apoptosis. researchgate.net By stabilizing critical metabolic pathways, such as sphingolipid metabolism, mogrosides may offer a protective mechanism against the autophagy and apoptotic death of neuronal cells. nih.gov

| Neuroprotective Mechanism | Specific Action | Observed Outcome | Reference |

| Cell Viability | Enhances neuronal cell viability | Protection against neurotoxicity | nih.gov |

| Dopaminergic Protection | Inhibits loss of dopaminergic neurons | Preservation of neurons in the substantia nigra | nih.govnih.gov |

| Mitochondrial Function | Attenuates dysfunction, reduces ROS, restores membrane potential | Reduction in apoptotic cells | nih.govresearchgate.net |

| Apoptosis Regulation | Inhibits cell apoptosis | Reduction in neuronal cell death | researchgate.netnih.gov |

Immunomodulatory Effects

This compound and related mogrosides possess notable immunomodulatory and anti-inflammatory properties. nih.govresearchgate.net These compounds can influence the activity of the immune system, helping to regulate inflammatory responses.

The anti-inflammatory effects of mogrosides have been observed in various experimental models. They have been shown to inhibit inflammation by down-regulating the expression of key inflammatory genes in murine macrophages. researchwithrutgers.com Specifically, mogrosides can suppress the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6), which are critical mediators of the inflammatory cascade. researchwithrutgers.com Further research suggests that the immunostimulatory actions of mogrosides may be mediated through the up-regulation of CD4+ T-lymphocytes and anti-inflammatory cytokines, alongside the down-regulation of pro-inflammatory cytokines. researchgate.net This dual activity highlights their potential to create a more balanced immune response.

Antimicrobial Properties

The family of triterpenoid glycosides known as mogrosides, which includes this compound, has been recognized for possessing antimicrobial and anti-infection properties. nih.gov While detailed studies on the specific antimicrobial spectrum of this compound are limited, the general bioactivity of the mogroside class is established.

Research has indicated that mogrosides exhibit antibacterial activity. researchgate.netnih.gov In particular, Mogroside V, a major constituent of Siraitia grosvenorii fruit alongside this compound, has been noted for its antibacterial effects. researchgate.net This suggests that compounds within this family have the potential to inhibit the growth of certain bacteria, contributing to their traditional use in addressing ailments like sore throats. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Siamenoside I

Influence of Glycosidic Linkages and Sugar Moieties on Biological Activity

The number, position, and type of glycosidic linkages of the sugar moieties attached to the mogrol (B2503665) backbone are critical determinants of the biological activity and taste profile of mogrosides, including Siamenoside I. acs.org The sweet taste of these compounds is largely attributed to the presence of β-glycosidic bonds. acs.org

This compound possesses four glucose moieties, distinguishing it from other mogrosides. It features a single glucose unit at the C-3 position and a branched trisaccharide at the C-24 position. mdpi.com This specific glycosylation pattern is believed to be a primary reason for its remarkable sweetness. Research has shown that while mogrosides with four or more glucose units are intensely sweet, those with fewer than three tend to have a bitter taste. acs.org

A key observation is that this compound, with its four sugar units, is considered the sweetest of the mogrosides, having a relative sweetness 563 times that of a 5% sucrose (B13894) solution. mdpi.comsemanticscholar.org This is notably higher than Mogroside V, which contains five sugar moieties arranged as a disaccharide at C-3 and a branched trisaccharide at C-24. mdpi.com This highlights that the specific arrangement and linkage of the sugar chains, not just the total number of sugar units, are crucial for interacting with sweet taste receptors. The hydrolysis of Mogroside V by the enzyme β-glucosidase can yield this compound as an intermediate product. nih.govresearchgate.net

Furthermore, the creation of a synthetic derivative, α-siamenoside I, where a glucose unit is attached to the 24-O-β-glucosyl moiety of mogroside IIIE via an α-1,6-glucosidic bond, resulted in a compound with a sweetness intensity 508 times that of 5% sucrose, which is comparable to natural this compound. researchgate.net This again underscores the profound impact of the glycosidic structure on the compound's sensory properties.

Effect of Aglycone Modifications on Pharmacological Properties

The aglycone of this compound, known as mogrol, can undergo various modifications that significantly alter the compound's pharmacological properties. In vivo metabolic studies in rats have demonstrated that this compound is transformed into numerous metabolites through processes such as deglycosylation, hydroxylation, dehydrogenation, deoxygenation, and isomerization. semanticscholar.orgnih.gov These metabolic reactions create a diverse pool of compounds, with 86 new metabolites of this compound having been identified. semanticscholar.orgnih.gov

The structural characteristics of the aglycone itself are pivotal. For instance, the oxygen functional group at the C-11 position of the mogrol core is a critical determinant of sweetness. frontiersin.org Mogrosides that possess an 11α-hydroxyl group are sweet-tasting, whereas derivatives with an 11β-hydroxyl group are tasteless, and those with an 11-oxo group tend to be bitter. frontiersin.org

Studies on the anti-inflammatory properties of triterpenoids from Siraitia grosvenorii have shown that aglycones and mogrosides with fewer sugar groups may be responsible for the in vivo bioactivity. researchgate.nettandfonline.com In a comparative study of eighteen related triterpenoids, the aglycone derivative 11-oxo-mogrol demonstrated the most potent anti-inflammatory activity in LPS-induced RAW 264.7 cells. researchgate.nettandfonline.com This suggests that the removal of sugar moieties (deglycosylation) can enhance certain pharmacological effects, such as anti-inflammatory action. These findings indicate that while the glycoside form (this compound) is important for properties like sweetness, the metabolized aglycone may be a key contributor to other systemic biological activities. tandfonline.com

Comparative Analysis of this compound with Other Mogrosides in Bioactivity Studies

When compared to other mogrosides, this compound exhibits a unique profile of sweetness and biological activity. It is consistently reported as the sweetest compound among all isolated cucurbitane-glycosides. mdpi.comsemanticscholar.orgnih.gov

In the realm of cancer chemoprevention, this compound has shown promise by inhibiting the induction of the Epstein-Barr virus early antigen (EBV-EA). nih.gov It also demonstrated inhibitory effects in a mouse model of two-stage skin carcinogenesis. nih.gov Mogrosides as a class, including this compound, are recognized for a wide range of biological activities such as antioxidant, anti-inflammatory, and anti-cancer properties. nih.govresearchgate.net

The table below provides a comparative overview of this compound and other major mogrosides.

| Compound | Number of Glucose Units | Glycosylation Pattern | Relative Sweetness (to 5% Sucrose) | Notable Bioactivity |

|---|---|---|---|---|

| This compound | 4 | Monoglucoside at C-3, branched trisaccharide at C-24 mdpi.com | 563 mdpi.comnih.gov | Potent maltase inhibitor nih.gov, potential cancer chemopreventive agent nih.gov |

| Mogroside V | 5 | Disaccharide at C-3, branched trisaccharide at C-24 mdpi.com | 425 mdpi.com | Most abundant mogroside nih.gov, anti-inflammatory, antidiabetic ecronicon.net |

| Mogroside IV | 4 | Two disaccharides mdpi.com | Lower than Mogroside V and this compound nih.gov | Slows pulmonary fibrosis symptoms, inhibits cancer cell proliferation nih.gov |

| Mogroside IIIE | 2 | Hydrolysis product of other mogrosides nih.gov | Tasteless researchgate.net | Widely distributed metabolite of this compound in vivo semanticscholar.orgnih.gov |

Molecular Docking and Computational Studies in SAR

Molecular docking and other computational methods are powerful tools for investigating the structure-activity relationships of natural compounds like this compound at a molecular level. jddhs.com These techniques predict how a ligand (e.g., this compound) binds to a target protein, providing insights into the intermolecular forces that govern the interaction. nih.gov

While specific molecular docking studies focusing exclusively on this compound are not extensively detailed, research on the closely related Mogroside V provides valuable inferences. A modeling study of Mogroside V with the TAS1R2/TAS1R3 sweet taste receptor found that an additional hydrophilic interaction involving the 11-hydroxy-group of the aglycone could explain its high-intensity sweetness. mdpi.com Given the shared mogrol backbone, similar interactions are likely crucial for the sweetness of this compound.

Network pharmacology combined with molecular docking has been effectively used to explore the anti-inflammatory mechanisms of triterpenoids from Siraitia grosvenorii. researchgate.nettandfonline.com These computational studies identified 11-oxo-mogrol, a metabolite derivative, as a potent anti-inflammatory agent. tandfonline.com The docking analysis revealed that 11-oxo-mogrol could effectively bind to and regulate the PI3K/AKT signaling pathway, a key pathway in inflammation. researchgate.nettandfonline.com Such computational approaches allow for the screening of numerous compounds and the identification of the most promising candidates and their potential molecular targets, thereby guiding further experimental validation. mdpi.com These studies underscore the utility of in silico methods to deconstruct the complex SAR of mogrosides and their metabolites.

Analytical Methodologies in Siamenoside I Research

Chromatographic Techniques for Siamenoside I and Metabolite Analysis

Chromatography is essential for isolating this compound and its metabolites from intricate mixtures. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are two principal techniques employed in this field.

HPLC is a cornerstone technique for the analysis and quantification of this compound. Research has established specific HPLC methods for the resolution of Siraitia grosvenorii extract, which contains this compound among other mogrosides. nih.gov One such method utilizes a YMC-Pack-ODS-AMC C18 column for separation. nih.gov The detection is typically performed using a UV detector set at a wavelength of 210 nm. nih.gov This analytical process is also used in studies aiming to produce this compound through enzymatic conversion. researchgate.net Purity assessment of this compound reference standards is also commonly confirmed by HPLC analysis. chemicalbook.comsigmaaldrich.com

| Parameter | Condition | Source |

|---|---|---|

| Column | YMC-Pack-ODS-AMC C18 (5 mm, 250 × 4.6 mm) | nih.gov |

| Detection | UV Absorption at 210 nm | nih.gov |

| Elution Rate | 0.6 mL/min | nih.gov |

| Injection Volume | 20 µL | nih.gov |

HPTLC is a powerful tool for the comparative chemical analysis of multiple samples simultaneously. nih.govfrontiersin.org This technique has been effectively used to compare the chemical composition of monk fruit products processed by different drying methods, such as low-temperature drying versus traditional high-temperature hot-air drying. nih.govfrontiersin.org

In these comparative studies, HPTLC analysis can simultaneously assess the presence and relative abundance of this compound along with other key compounds. nih.govfrontiersin.org These compounds include other mogrosides like Mogroside V, 11-oxo-mogroside V, Isomogroside V, and Mogroside IV, as well as sugars such as glucose, fructose, and sucrose (B13894). nih.govfrontiersin.org For visualization, the plates are often derivatized with a 10% sulfuric acid in ethanol (B145695) solution. researchgate.net In such a system, this compound has been identified with a retention factor (Rf) of 0.26. researchgate.net This method, combined with chemometric analysis, provides a reliable tool for understanding chemical differences and for the quality evaluation of monk fruit products. nih.govfrontiersin.org

| Compound | Retention Factor (Rf) | Source |

|---|---|---|

| Mogroside V | 0.10 | researchgate.net |

| Isomogroside V | 0.15 | researchgate.net |

| Mogroside IV | 0.23 | researchgate.net |

| Sucrose | 0.23 | researchgate.net |

| This compound | 0.26 | researchgate.net |

| Mogroside IV A | 0.29 | researchgate.net |

| Fructose | 0.34 | researchgate.net |

| Glucose | 0.35 | researchgate.net |

Mass Spectrometry (MS) Techniques for Identification and Profiling

Mass spectrometry, particularly when coupled with liquid chromatography, is indispensable for the structural elucidation and profiling of this compound and its metabolites.

To investigate the metabolism of this compound, a highly sensitive method combining high-performance liquid chromatography with electrospray ionization-ion trap-time of flight-multistage mass spectrometry (HPLC-ESI-IT-TOF-MSⁿ) has been utilized. nih.govnih.govsemanticscholar.org This powerful technique was employed to profile and identify the metabolites of this compound in rats. nih.govecronicon.net The research led to the identification or tentative identification of 86 new metabolites, 23 of which were also new metabolites for the broader class of mogrosides. nih.govnih.gov This analytical approach revealed that this compound undergoes several metabolic transformations in rats. nih.govnih.gov

The identified metabolic reactions include:

Deglycosylation

Hydroxylation

Dehydrogenation

Deoxygenation

Isomerization

Glycosylation

Among these, deoxygenation, pentahydroxylation, and didehydrogenation were identified as novel metabolic pathways for mogrosides. nih.govnih.gov The data from these studies are crucial for understanding the in vivo processes and potential effective forms of this compound. nih.govnih.gov

Ultra-Performance Liquid Chromatography–Mass Spectrometry (UPLC-MS) offers higher resolution and sensitivity for analyzing complex mixtures. UPLC-MS has been used to study the decomposition of related mogrosides by gut microbiota, where it was observed that Mogroside V is broken down into secondary mogrosides, including Mogroside II/I and the aglycone mogrol (B2503665). researchgate.net A sensitive LC-MS/MS method has also been developed for the quantification of mogrol in rat plasma, which is relevant as mogrol is the core aglycone of this compound. oup.com The optimization of such methods involves testing various mobile phase compositions to achieve good resolution and symmetric peak shapes; a combination of methanol (B129727) and water with 0.1% formic acid has proven effective. oup.com

Sample Preparation and Extraction Methods for Biological Matrixes in Research

Effective sample preparation is a critical prerequisite for the accurate analysis of this compound and its metabolites in biological matrices. nih.gov The process involves extracting the target analytes and removing interfering substances. nih.gov

In animal studies investigating the distribution of this compound, various biological samples are collected. medchemexpress.com These include blood and organs such as the heart, liver, spleen, lungs, kidneys, stomach, small intestine, and brain, as well as skeletal muscles. medchemexpress.com After collection, the organs are typically washed with a normal saline solution. medchemexpress.com All samples are generally stored at very low temperatures, such as -80°C, prior to further processing to ensure stability. medchemexpress.com

For analysis of plasma samples, a common method is protein precipitation. oup.com A detailed procedure involves adding an internal standard to the plasma sample, followed by vortexing and centrifugation to separate the precipitated proteins. frontiersin.org The resulting supernatant, which contains the analytes, is collected, dried under nitrogen gas, and then redissolved in a suitable solvent like methanol for injection into the analytical system. frontiersin.org This multi-step process ensures a clean sample extract, which is essential for sensitive and reliable quantification by LC-MS/MS. oup.comfrontiersin.org

Homogenization and Solvent Extraction Techniques

The initial step in isolating this compound from plant material or biological samples is typically homogenization, a process that breaks down the sample matrix to facilitate the extraction of the target compound. env.go.jp This mechanical mixing is often followed by solvent extraction, a technique that uses a solvent to dissolve and separate this compound from other components. maxapress.comenv.go.jp

The choice of solvent is crucial and depends on the polarity of the target compound. For mogrosides, including this compound, a variety of solvents and techniques have been explored to optimize yield and purity.

Common Solvent Extraction Methods:

Decoction: A traditional method involving boiling the plant material in water for several hours. maxapress.com While simple, this method often results in a lower yield of mogrosides. maxapress.com

Aqueous Ethanol Extraction: The use of a 70% aqueous ethanol solution has been shown to be effective in extracting mogrosides from Siraitia grosvenorii fruit. maxapress.com

Flash Extraction: This technique utilizes a specialized extractor and water as the solvent to achieve a high extraction rate in a short amount of time. maxapress.com

Soxhlet Extraction: A classic technique for extracting compounds with medium to low volatility, though it can be time-consuming and requires large solvent volumes. researchgate.net

Ultrasonic Extraction: This method uses ultrasonic vibrations to extract compounds with polar solvents and is often favored for its simplicity and efficiency with solid samples. env.go.jp

Following initial extraction, further purification steps, such as the use of macroporous resin columns, are often necessary to isolate this compound from other related mogrosides and plant constituents. maxapress.com

Table 1: Comparison of Extraction Techniques for Mogrosides

| Extraction Technique | Description | Advantages | Disadvantages |

|---|---|---|---|

| Decoction | Boiling plant material in water. maxapress.com | Simple and easy to operate. maxapress.com | Low yield of mogrosides. maxapress.com |

| Aqueous Ethanol Extraction | Using a mixture of ethanol and water as a solvent. maxapress.com | Effective for mogroside extraction. maxapress.com | Requires subsequent purification steps. maxapress.com |

| Flash Extraction | Rapid extraction using a specialized extractor. maxapress.com | High extraction rate and purity after purification. maxapress.com | Requires specialized equipment. maxapress.com |

| Soxhlet Extraction | Continuous washing of solid with a volatile solvent. env.go.jp | High recovery for certain compounds. researchgate.net | Time-consuming, large solvent consumption. researchgate.net |

| Ultrasonic Extraction | Use of ultrasonic vibrations for extraction. env.go.jp | Simple, can be used for multiple samples at once. researchgate.net | Requires separation of extract from the sample post-extraction. researchgate.net |

Defatting Processes for Biological Samples

When working with biological samples, particularly those with a high lipid content, a defatting step is often required. env.go.jpnih.gov Lipids can interfere with subsequent analytical procedures, so their removal is essential for accurate quantification and analysis of compounds like this compound. env.go.jp

The process typically involves the use of organic solvents such as n-hexane, ethanol, or acetone (B3395972) to remove the fat components. nih.gov For instance, in the preparation of protein extracts from insect larvae, a defatting process using an organic solvent was a necessary step to prevent lipid oxidation that could affect the quality of the final product. nih.gov While effective, the use of organic solvents can be costly and may pose environmental or health concerns due to potential residues. nih.gov This has led to the exploration of alternative methods like cold pressure extraction, which avoids the use of heat or chemical treatments. nih.gov

Radiolabeling Techniques for Metabolism and Distribution Studies

Understanding the metabolism and distribution of this compound within a biological system is crucial for evaluating its potential physiological effects. acs.org Radiolabeling is a powerful technique employed in such studies to trace the fate of a compound in vivo. acs.orgacs.org

These studies provide a comprehensive picture of how the compound is processed in the body. For example, after administration of this compound to rats, its metabolites were found to be primarily distributed to the intestine, stomach, kidney, and brain. semanticscholar.orgmdpi.comnih.govnih.gov Such detailed distribution data is made possible through the use of radiolabeling in conjunction with advanced analytical techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS). semanticscholar.orgmdpi.comnih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Mogroside IIIE |

| Mogroside IV |

| Mogroside V |

| 11-oxo-mogroside V |

| Siamenoside V |

| Mogroside A |

| Mogroside IIE |

| Mogroside VI |

| Iso-mogroside IVe |

| Iso-mogroside IVa |

| 11-epi-mogroside V |

| Mogroside VIa |

| 11-oxo-siamenoside I |

| Mogroside IIIA1 |

| Mogroside IIA1 |

| Mogroside IA1 |

| Mogroside IV A |

| Mogroside III A1 |

| Mogroside III E |

| Mogroside III |

| Mogroside II A2 |

| Grosvenorine |

| Sucrose |

| Glucose |

| Fructose |

| Rebaudioside A |

| Rebaudioside B |

| Rebaudioside C |

| Rebaudioside D |

| Rebaudioside E |

| Rebaudioside F |

| Stevioside |

| Steviolbioside |

| Mogrol |

Future Directions and Research Gaps for Siamenoside I

Elucidation of Detailed Molecular Mechanisms in Specific Biological Activities

While Siamenoside I has been noted for several biological activities, a deeper understanding of the precise molecular pathways it influences is a critical area for future research. Preliminary studies suggest it possesses antioxidant and anti-inflammatory properties. smolecule.com The anti-inflammatory effects of related compounds from Siraitia grosvenorii are thought to involve the inhibition of pro-inflammatory cytokines and enzymes. ontosight.aifrontiersin.org Specifically, the anti-inflammatory mechanism may be linked to the downregulation of inflammatory genes by interfering with signaling pathways such as PI3K/Akt/IKK and MAPK, which in turn inhibits the activation of NF-κB. frontiersin.org Further research should aim to delineate how this compound specifically modulates these and other cellular signaling cascades. For instance, studies on similar compounds suggest potential interaction with the Toll-like receptor 4 (TLR4) pathway, which plays a role in inflammation and immune response. ecronicon.net Investigating whether this compound acts as an agonist or antagonist on such receptors could clarify its immunomodulatory potential. ecronicon.net

Further Investigation into the Bioactivity of this compound Metabolites

The metabolism of this compound is complex, leading to numerous metabolites whose individual biological activities are largely unknown. In vivo studies in rats have shown that this compound undergoes extensive metabolic transformations, including deglycosylation, hydroxylation, dehydrogenation, deoxygenation, isomerization, and glycosylation, resulting in at least 86 different metabolites. mdpi.comsemanticscholar.org The primary metabolic pathway involves deglycosylation, where the sugar moieties are cleaved from the aglycone backbone, mogrol (B2503665). semanticscholar.orgresearchgate.net

A significant number of these metabolites are distributed throughout various organs, including the intestine, stomach, kidney, and brain. mdpi.comsemanticscholar.orgnih.gov Mogroside IIIE has been identified as the most widely distributed metabolite. mdpi.comsemanticscholar.org While some of these metabolites are known to be bioactive, comprehensive studies on the specific activities of the 86 identified metabolites are lacking. mdpi.comsemanticscholar.org Future research should focus on isolating or synthesizing these metabolites and screening them for various biological effects. This would help determine whether the observed pharmacological effects of this compound are attributable to the parent compound itself or to its metabolites. mdpi.comomicsdi.org

Table 1: Identified Metabolic Reactions and Key Metabolites of this compound in Rats

| Metabolic Reaction | Key Identified Metabolites |

|---|---|

| Deglycosylation | Mogroside III, Mogroside IIIE, Mogroside IIIA1, Mogroside IIE, Mogroside IIA2, Mogrol |

| Dehydrogenation | Dehydrogenated this compound, Dehydrogenated mogrol |

| Deoxygenation | Deoxygenated this compound |

| Hydroxylation | Dihydroxylated mogrol, Pentahydroxylated metabolites |

| Isomerization | Isomeric forms of various mogrosides |

This table is generated based on data from rat metabolism studies. ecronicon.netmdpi.comsemanticscholar.org

Advanced Biosynthetic Pathway Engineering for Enhanced Production

The natural abundance of this compound is relatively low, which limits its large-scale application. acs.org This has spurred research into biotechnological methods for its production. One promising approach is the use of enzymes to convert more abundant mogrosides, like mogroside V, into this compound. mdpi.comnih.govresearchgate.net

Recent studies have focused on using immobilized β-glucosidase in bioreactors to hydrolyze Siraitia grosvenorii extracts, yielding both this compound and mogroside IV. mdpi.comresearchgate.netnih.gov This method offers a more environmentally friendly and potentially higher-yield alternative to chemical hydrolysis. mdpi.comresearchgate.net Another advanced strategy involves metabolic engineering of microorganisms. For example, Escherichia coli has been engineered to express specific UDP-glycosyltransferases (UGTs) for the targeted glucosylation of mogroside IIIE to produce this compound. acs.org Researchers have also identified endophytes from Siraitia grosvenorii that can efficiently convert mogroside V into this compound. nih.govresearchgate.net One such study identified a unique exo-1,3-beta glucanase, Exo15, which, when overexpressed in E. coli, demonstrated high catalytic activity and specificity for this conversion. nih.gov

Future research in this area should focus on optimizing these biosynthetic systems. This includes discovering novel, more efficient enzymes, improving the stability and reusability of immobilized enzymes, and engineering microbial strains for higher yields and productivity. acs.orgmdpi.comresearchgate.net Combining different enzymatic modules and creating self-sustaining UDP-glucose regeneration systems within engineered microbes are key strategies to make the production of this compound more cost-effective. acs.orgresearchgate.net

Table 2: Biotechnological Approaches for this compound Production

| Approach | Key Enzyme/Organism | Substrate | Outcome |

|---|---|---|---|

| Immobilized Enzyme Bioreactor | β-glucosidase | Siraitia grosvenorii extract (containing Mogroside V) | Production of this compound and Mogroside IV |

| Whole-Cell Biocatalysis | Engineered Escherichia coli expressing UGT-M2 | Mogroside IIIE | High-purity this compound with a molar yield of 76.5% |

| Endophytic Fungi Fermentation | Meyerozyma guilliermondii (Endo 15) | Mogroside V | This compound abundance of 83.59 ± 2.5% |

This table summarizes recent findings in the biotechnological production of this compound. acs.orgmdpi.comnih.govresearchgate.net

Comprehensive Preclinical Research on Pharmacological Effects

While this compound is primarily known for its intense sweetness, preliminary studies have indicated a range of potential pharmacological effects that warrant more extensive preclinical investigation. nih.govoup.com These studies, often conducted as part of broader research on Siraitia grosvenorii extracts, suggest anti-inflammatory, antioxidant, and potential cancer chemopreventive activities. ontosight.aifrontiersin.orgnih.gov For instance, this compound has been shown to inhibit the induction of the Epstein-Barr virus early antigen, suggesting potential as a cancer chemopreventive agent. nih.gov It also exhibited a maltase inhibitory effect, which could be relevant for its anti-hyperglycemic properties. frontiersin.orgnih.gov

Future preclinical research should move beyond broad extracts and focus specifically on purified this compound to definitively attribute pharmacological activities. oup.comiphar.ruslideshare.net This would involve a battery of in vitro and in vivo animal model studies to systematically evaluate its effects on various physiological systems. iphar.ru Areas of interest include its potential anti-diabetic, anti-tumor, neuroprotective, and lipogenic inhibitory effects. oup.comresearchgate.net Such studies are essential to build a robust data profile to support any potential future development of this compound for therapeutic applications. oup.comnih.gov

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

Accurate detection and quantification of this compound and its metabolites are crucial for all aspects of its research, from metabolic studies to production optimization. mdpi.commdpi.com High-performance liquid chromatography (HPLC) coupled with various detectors is a common method for analysis. mdpi.comnih.gov For metabolic profiling, a highly sensitive method using HPLC combined with electrospray ionization-ion trap-time of flight-multistage mass spectrometry (HPLC-ESI-IT-TOF-MSn) has been successfully employed to identify a large number of metabolites in rat biosamples. mdpi.comsemanticscholar.org

Despite these advances, there is a continuous need for novel analytical techniques with even greater sensitivity and specificity. researchgate.netthermofisher.com Future development could focus on methods that can distinguish between closely related isomers of mogrosides with higher resolution. The development of techniques like advanced mass spectrometry (MS) and capillary electrophoresis could offer faster analysis times and higher resolution compared to traditional methods. atdbio.com Furthermore, creating standardized and validated analytical methods is essential for quality control in both research and potential industrial applications. researchgate.net The use of radiolabeled this compound could also be a valuable tool for conducting definitive mass balance and disposition studies in preclinical models. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 11-oxo-mogrol |

| 11-O-Mogroside V |

| Cucurbitadienol |

| Dehydrogenated mogrol |

| Dehydrogenated this compound |

| Deoxygenated this compound |

| Didehydrogenated trihydroxylated mogrol |

| Dihydroxylated mogrol |

| Glutaraldehyde |

| Mogrol |

| Mogroside II |

| Mogroside IIA2 |

| Mogroside IIE |

| Mogroside III |

| Mogroside IIIA1 |

| Mogroside IIIE |

| Mogroside IV |

| Mogroside IVA |

| Mogroside IVE |

| Mogroside V |

| Mogroside VI |

| Monoglycosylated mogrol |

Q & A

Basic Research: How can Siamenoside I be reliably identified and quantified in plant extracts?

Methodological Answer:

this compound identification requires a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is recommended for baseline separation and structural confirmation. Key parameters include:

- Column : C18 reverse-phase column.

- Mobile phase : Gradient of acetonitrile and water with 0.1% formic acid.

- MS detection : Negative ion mode for enhanced sensitivity, monitoring characteristic fragments (e.g., m/z 945.5 [M-H]⁻ for this compound).

Cross-validation with nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C spectra) ensures structural accuracy. Reference standards should be used for calibration curves to quantify concentrations .

Basic Research: What are the primary challenges in synthesizing this compound for experimental studies?

Methodological Answer:

this compound’s complex glycoside structure poses synthesis challenges, particularly in stereochemical control during glycosylation. Key strategies include:

- Enzymatic glycosylation : Using glycosyltransferases to achieve regioselectivity.

- Protecting group chemistry : Temporarily blocking reactive hydroxyl groups to prevent undesired side reactions.

- Purification : Multi-step flash chromatography or preparative HPLC to isolate intermediates.

Validation of synthetic purity via HPLC (>95%) and comparison with natural isolates (e.g., LC-MS retention times and fragmentation patterns) is critical .

Advanced Research: How can researchers resolve contradictions in pharmacokinetic data for this compound across studies?

Methodological Answer:

Contradictions in pharmacokinetic parameters (e.g., bioavailability, half-life) often arise from methodological variability. To address this:

Standardize protocols : Use consistent animal models (e.g., Sprague-Dawley rats) and administration routes (oral vs. intravenous).

Control variables : Monitor diet, circadian rhythms, and co-administered compounds that may affect metabolism.

Analytical validation : Ensure LC-MS/MS methods are harmonized across labs (e.g., identical ionization settings and collision energies).

Species-specific metabolism : Compare metabolite profiles (e.g., via in vitro hepatocyte assays) to identify interspecies differences in enzyme activity .

Advanced Research: What experimental designs are optimal for studying this compound’s metabolic pathways in vivo?

Methodological Answer:

To map metabolic pathways:

- Isotopic labeling : Use ¹⁴C-labeled this compound to track metabolite formation in rats.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.